molecular formula C10H11Cl2N3S B12005777 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone CAS No. 474261-91-1

2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12005777
CAS No.: 474261-91-1
M. Wt: 276.18 g/mol
InChI Key: BHMVTTJPRHWWBG-MKMNVTDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

2,3-Dichlorobenzaldehyde+N-ethylthiosemicarbazide2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone\text{2,3-Dichlorobenzaldehyde} + \text{N-ethylthiosemicarbazide} \rightarrow \text{this compound} 2,3-Dichlorobenzaldehyde+N-ethylthiosemicarbazide→2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the N-ethylthiosemicarbazone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

474261-91-1

Molecular Formula

C10H11Cl2N3S

Molecular Weight

276.18 g/mol

IUPAC Name

1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+

InChI Key

BHMVTTJPRHWWBG-MKMNVTDBSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCNC(=S)NN=CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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